Tilivapram

Description

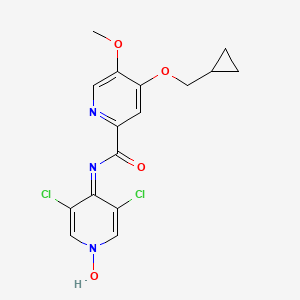

Structure

2D Structure

3D Structure

Properties

CAS No. |

166741-91-9 |

|---|---|

Molecular Formula |

C16H15Cl2N3O4 |

Molecular Weight |

384.2 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxy-4-pyridinylidene)-5-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C16H15Cl2N3O4/c1-24-14-5-19-12(4-13(14)25-8-9-2-3-9)16(22)20-15-10(17)6-21(23)7-11(15)18/h4-7,9,23H,2-3,8H2,1H3 |

InChI Key |

SNEXOQMIPQDESZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1OCC2CC2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tilivapram |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Tilivapram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivapram, chemically known as 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to support research, development, and manufacturing efforts. The information is compiled from key patents and relevant scientific literature, presenting detailed experimental protocols, quantitative data, and insights into the compound's mechanism of action.

Synthesis of this compound

The primary route for the synthesis of this compound involves the coupling of two key intermediates: 4-(cyclopropylmethoxy)-5-methoxypicolinic acid and 4-amino-3,5-dichloropyridine-1-oxide. A robust and scalable process has been detailed in patent literature, which is adaptable for industrial production.[1]

Key Intermediates and Overall Reaction Scheme

The synthesis can be conceptually broken down into the preparation of the two main precursors followed by their condensation to form the final product.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis of 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide (this compound)

This method involves the reaction of a dichloropyridoxide compound with a cyclopropylpyridine acid derivative in the presence of a coupling agent.

-

Step 1: Preparation of the N-Boc protected dichloropyridoxide.

-

A mixture containing the dichloropyridoxide compound, potassium carbonate (3 equivalents), and methanol (10 volumes) is refluxed for 3 hours.

-

After filtration of the mineral salts and distillation of the methanol, the N-Boc-dichloropyridoxide product is isolated by extraction with ethyl acetate and washing with aqueous HCl until neutral.

-

-

Step 2: Coupling Reaction.

-

To a solution of the cyclopropylpyridine acid (compound 2/OU), N-Boc-dichloropyridoxide (1 equivalent), and 4-dimethylaminopyridine (DMAP, 0.1 equivalent) in methylene chloride, a solution of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) in methylene chloride is added at approximately 10°C.

-

The reaction mixture is washed with water and then dried.

-

-

Step 3: Deprotection.

-

The N-Boc protected this compound is heated at 30°C for about 4 hours in a methylene chloride solution containing trifluoroacetic acid (13 equivalents).

-

This compound is isolated by precipitation after treating the reaction medium with aqueous sodium bicarbonate.[2]

-

Method 2: Alternative Synthesis of an Intermediate

An alternative step involves the preparation of a 4-substituted pyridine derivative.

-

At a temperature of approximately 10°C, bromomethylcyclopropane (1.05 equivalents) is added over about 30 minutes to a solution of a precursor in DMF. This reaction is exothermic.

-

After cooling to room temperature, mineral salts are removed by filtration, and the DMF is distilled off by azeotropic entrainment with xylene.

-

The resulting concentrate is taken up in methylene chloride and washed with water. The organic phase containing the desired product is then used in the subsequent step.[2]

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, by-products, and other impurities. The patent literature suggests that recrystallization is a viable method for obtaining pure this compound.

Experimental Protocol: Recrystallization

-

The crude N-Boc protected this compound, obtained after the coupling reaction and work-up, is recrystallized from isopropanol.[2]

-

Following the deprotection step, the precipitated this compound can be further purified by washing and drying.

While specific HPLC purification methods for this compound are not detailed in the provided search results, preparative HPLC is a standard technique for purifying small molecules in pharmaceutical development and could be readily developed.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound and its intermediates.

| Step | Product | Yield | Reference |

| Preparation of N-Boc-dichloropyridoxide | N-Boc-dichloropyridoxide | 84% | [2] |

| Coupling and Recrystallization | N-Boc protected this compound | 70% | [2] |

| Deprotection and Precipitation | This compound | >70% | [2] |

| Synthesis of 4-substituted pyridine derivative | 4-(cyclopropylmethoxy)-5-methoxypyridine | ~80% | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA). This mechanism is central to its therapeutic effects.

Diagram of the PDE4 Inhibition Signaling Pathway

Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.

Recent research has also implicated PDE4 inhibitors in the modulation of other significant signaling pathways, such as the Hedgehog signaling pathway, which is crucial in development and has been linked to cancer. Inhibition of PDE4 can lead to the modulation of Gli transcription factors, key components of the Hedgehog pathway.[1]

Diagram of the Hedgehog Signaling Pathway Modulation

Caption: PDE4 inhibitors can modulate the Hedgehog signaling pathway by affecting Gli transcription factors.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound, drawing from patented methodologies. The outlined procedures offer a solid foundation for laboratory-scale synthesis and potential scale-up. The inclusion of signaling pathway diagrams provides essential context for understanding the compound's mechanism of action, which is critical for further drug development and research applications. While quantitative data on yields are available, further optimization and detailed analytical characterization would be necessary for a full manufacturing process.

References

- 1. An In vivo Chemical Genetic Screen Identifies Phosphodiesterase 4 as a Pharmacological Target for Hedgehog signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2935239A1 - Verfahren zur herstellung von 4- (cyclopropylmethoxy)-n-(3,5-dichlor-1-oxid-4-pyridyl)-5-methoxypyridin-2-carboxamid - Google Patents [patents.google.com]

Spectroscopic Blueprint of Tilivapram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivapram is a small molecule of interest within pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of published experimental spectra, this document presents predicted spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the spectroscopic analysis process. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and analysis of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine-N-oxide H | 8.0 - 8.5 | s | Protons on the pyridine-N-oxide ring are expected to be significantly deshielded. |

| Pyridine H | 7.0 - 8.0 | d, s | Chemical shifts are influenced by the position relative to the amide and ether groups. |

| O-CH₂ (cyclopropylmethoxy) | 3.9 - 4.2 | d | Methylene protons adjacent to the oxygen and cyclopropyl group. |

| O-CH₃ | 3.8 - 4.0 | s | Singlet for the methoxy group protons. |

| Cyclopropyl CH | 0.8 - 1.5 | m | Multiplet for the methine proton of the cyclopropyl group. |

| Cyclopropyl CH₂ | 0.4 - 0.8 | m | Multiplets for the methylene protons of the cyclopropyl group. |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Amide) | 160 - 170 | Carbonyl carbon of the amide group. |

| Pyridine-N-oxide C | 130 - 150 | Carbons of the pyridine-N-oxide ring. |

| Pyridine C | 110 - 160 | Carbons of the pyridine ring, with variations based on substituents. |

| C-O (cyclopropylmethoxy) | 70 - 80 | Carbon of the methylene group attached to oxygen. |

| O-CH₃ | 55 - 65 | Methoxy carbon. |

| Cyclopropyl CH | 10 - 20 | Methine carbon of the cyclopropyl group. |

| Cyclopropyl CH₂ | 5 - 15 | Methylene carbons of the cyclopropyl group. |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | Stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O Stretch (Amide) | 1650 - 1690 | Strong | Stretching |

| C=C/C=N Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Stretching |

| N-O Stretch (Pyridine-N-oxide) | 1200 - 1300 | Strong | Stretching |

| C-O Stretch (Ether) | 1000 - 1300 | Strong | Stretching |

| C-Cl Stretch | 600 - 800 | Strong | Stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 384.04 | Monoisotopic mass of the protonated molecule (C₁₆H₁₆Cl₂N₃O₄)⁺. The isotopic pattern will show characteristic signals for two chlorine atoms. |

| [M+Na]⁺ | 406.02 | Sodium adduct of the molecule. |

| Fragmentation Ions | Variable | Common fragmentation pathways would involve cleavage of the amide bond, loss of the cyclopropylmethoxy group, and fragmentation of the pyridine rings. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently vortex the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample (approx. 1 mg/mL solution)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Syringe pump

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., the [M+H]⁺ ion) and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts.

-

Analyze the isotopic pattern to confirm the presence and number of chlorine atoms.

-

Interpret the fragmentation pattern from the MS/MS spectrum to deduce structural information.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of dry KBr powder in a desiccator to ensure it is free of moisture.

-

Grind a few milligrams of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While experimental data is not yet publicly available, the predicted data and detailed protocols herein offer a robust starting point for researchers. The synergistic use of NMR, MS, and IR spectroscopy, as outlined in the workflow, is essential for the unambiguous structural elucidation and characterization of this compound, thereby facilitating its further development in the pharmaceutical landscape.

Tilivapram: An In-depth Technical Guide to its Stability and Degradation Profile

Disclaimer: The following technical guide is a representative document outlining the stability and degradation profile of a compound with the structural characteristics of Tilivapram. As of the date of this document, detailed public-domain data on the stability of this compound is scarce. Therefore, the data, degradation pathways, and experimental protocols presented herein are illustrative, based on established principles of pharmaceutical stability testing and the known behavior of related chemical moieties, such as pyridine derivatives, amides, and ethers. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a phosphodiesterase IV (PDE4) inhibitor, identified by its CAS number 166741-91-9 and molecular formula C16H15Cl2N3O4. As a PDE4 inhibitor, it modulates intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in various signaling pathways. The stability of the this compound molecule is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding its degradation profile under various stress conditions is paramount for the development of a stable pharmaceutical formulation and for the establishment of appropriate storage conditions.

This guide provides a comprehensive overview of the potential stability and degradation profile of this compound, including hypothetical data from forced degradation studies, detailed experimental protocols for stability-indicating methods, and visualizations of degradation and signaling pathways.

Hypothetical Stability and Degradation Data

Forced degradation studies are essential for identifying potential degradation products and pathways.[1][2][3] The following tables summarize the hypothetical results of forced degradation studies on this compound under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

| Stress Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products |

| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP-H1, DP-H2 |

| 0.1 M NaOH | 8 hours | 60°C | 25.8% | DP-H1, DP-H3 |

| 3% H2O2 | 24 hours | 25°C | 18.5% | DP-O1, DP-O2 |

| Thermal (Solid) | 48 hours | 80°C | 5.1% | DP-T1 |

| Photolytic (Solid, ICH Q1B) | 24 hours | 25°C | 12.3% | DP-P1, DP-P2 |

DP = Degradation Product; H = Hydrolytic; O = Oxidative; T = Thermal; P = Photolytic

Profile of Hypothetical Degradation Products

| Degradation Product ID | Proposed Structure/Modification | Stress Condition(s) of Formation |

| DP-H1 | Hydrolysis of the amide bond | Acidic, Basic |

| DP-H2 | Cleavage of the cyclopropylmethoxy ether | Acidic |

| DP-H3 | Degradation of the pyridine N-oxide moiety | Basic |

| DP-O1 | N-oxide reduction | Oxidative |

| DP-O2 | Oxidation of the pyridine ring | Oxidative |

| DP-T1 | Isomerization product | Thermal |

| DP-P1 | Dechlorination product | Photolytic |

| DP-P2 | Ring rearrangement product | Photolytic |

Experimental Protocols

Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[4][5]

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Samples are diluted to a final concentration of 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.

Method Validation: The method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation pathways.

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C) for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

-

Thermal Degradation: Place 10 mg of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for HPLC analysis.

-

Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Dissolve both samples for HPLC analysis.

Characterization of Degradation Products (LC-MS)

Objective: To identify the structure of the major degradation products observed in the forced degradation studies.

Instrumentation:

-

Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

The HPLC method developed in section 3.1 is adapted for LC-MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).

-

The stressed samples are injected into the LC-MS system.

-

Mass spectra (MS) and tandem mass spectra (MS/MS) of the parent drug and the degradation products are acquired.

-

The fragmentation patterns are analyzed to elucidate the structures of the degradation products.

Visualizations

Hypothetical Degradation Pathway of this compound

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

PDE4 Inhibitor Signaling Pathway

Caption: Mechanism of action of a PDE4 inhibitor.

Conclusion

This technical guide provides a hypothetical yet comprehensive overview of the stability and degradation profile of this compound. The illustrative data and protocols are based on the known chemical properties of its functional groups and general principles of pharmaceutical stability testing. The primary degradation pathways for a molecule like this compound are anticipated to be hydrolysis of the amide linkage, oxidative changes to the pyridine N-oxide moiety, and photolytic degradation. The development of a robust, stability-indicating analytical method is critical for accurately monitoring the stability of this compound and ensuring the quality and safety of its potential drug product. Further experimental studies on the actual this compound substance are necessary to confirm these hypothetical findings.

References

A Technical Guide to Target Identification and Validation: A Case Study Approach

Disclaimer: As of late 2025, publicly available scientific literature and databases contain limited specific information regarding the molecular target and mechanism of action of Tilivapram. Therefore, this document serves as an in-depth technical guide to the principles and methodologies of target identification and validation, using a hypothetical anti-inflammatory agent targeting Phosphodiesterase 4 (PDE4) as an illustrative example. This approach is informed by the common therapeutic applications of novel anti-inflammatory compounds.

Introduction to Target Identification and Validation

The cornerstone of modern drug discovery is the identification and validation of molecular targets that, when modulated by a therapeutic agent, result in a beneficial clinical outcome.[1][2] Target identification is the process of pinpointing the specific biomolecules (e.g., enzymes, receptors, signaling pathways) with which a drug interacts to produce its effect.[1] Following identification, target validation provides definitive evidence that engaging this target is directly responsible for the drug's therapeutic efficacy and has an acceptable safety profile.[1][3][4] This rigorous process is crucial for minimizing failure rates in later stages of drug development.[4]

Methodologies for Target Identification

Identifying the direct molecular target of a novel compound can be approached through several complementary strategies. The choice of method often depends on the nature of the compound and the available tools.

Chemical Proteomics

Chemical proteomics is a powerful technique for identifying the protein targets of small molecules directly within a complex biological sample.[5][6][7][8] This approach generally falls into two categories:

-

Affinity-Based Methods: These techniques involve immobilizing the drug molecule on a solid support (like beads) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified using mass spectrometry.[6][9]

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families to quantify changes in their activity upon drug treatment.[7]

Genetic and Genomic Approaches

Genetic methods can identify targets by observing how changes in gene expression or function affect a cell's response to a drug.

-

RNA Interference (RNAi) and CRISPR Screening: Genome-wide RNAi or CRISPR-Cas9 libraries can be used to systematically knock down or knock out every gene.[4][10] If silencing a particular gene mimics the effect of the drug or confers resistance to it, that gene product is a strong candidate for the drug's target.[9][11]

Computational Methods

In silico approaches leverage computational tools and biological databases to predict potential drug targets.

-

Target Prediction Databases and Docking: Servers like PharmMapper and SwissTargetPrediction compare the pharmacophore of a small molecule to a database of known protein structures to predict potential binding partners based on structural and chemical complementarity.[2][12]

Caption: A generalized workflow for drug target identification.

Target Validation Strategies

Once a putative target is identified, it must be rigorously validated to confirm its role in the desired therapeutic effect.[1][3][11]

Biochemical and In Vitro Assays

These assays confirm direct engagement and modulation of the target protein by the compound.

-

Enzyme Inhibition Assays: For enzymatic targets, these assays measure the compound's ability to inhibit the enzyme's catalytic activity. The potency is typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (often expressed as the dissociation constant, Kd) between the compound and the target protein.

Cell-Based Functional Assays

Cellular assays are critical for demonstrating that target engagement by the compound leads to the desired biological response in a relevant cellular context.

-

Target Engagement Biomarkers: These assays measure a direct downstream consequence of target modulation. For example, if the target is PDE4, a key biomarker would be an increase in intracellular cyclic AMP (cAMP).[3]

-

Phenotypic Assays: These assays measure a more complex cellular response that is relevant to the disease. For an anti-inflammatory compound, this could involve measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-23) from immune cells.[13]

In Vivo Models

The ultimate validation comes from demonstrating efficacy in a living organism.[1] Animal models of disease (e.g., rodent models of arthritis or dermatitis) are used to confirm that the compound can engage its target in vivo and produce a therapeutic benefit.[1][4]

Illustrative Case Study: A Hypothetical PDE4 Inhibitor

To illustrate these principles, we will consider a hypothetical compound, "Compound X," identified as a potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cAMP.[13][14]

PDE4 Signaling Pathway

PDE4 is a key regulator of inflammation.[13] By degrading cAMP, it dampens the activity of Protein Kinase A (PKA).[14] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which activates PKA.[13][15] PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to the increased production of anti-inflammatory cytokines like IL-10. Simultaneously, elevated cAMP levels inhibit the pro-inflammatory NF-κB pathway, reducing the production of cytokines like TNF-α.[14][15][16]

Caption: The inhibitory effect of Compound X on the PDE4 signaling pathway.

Data Presentation: Quantitative Analysis of Compound X

Quantitative data from validation studies should be presented clearly for comparison.

Table 1: Biochemical Potency of Compound X against PDE4 Subtypes

| Target | IC50 (nM) |

| PDE4A | 15.2 |

| PDE4B | 2.5 |

| PDE4C | 18.9 |

| PDE4D | 1.8 |

Data are hypothetical.

Table 2: Cellular Activity of Compound X in Human PBMCs

| Assay | Endpoint | EC50 (nM) |

| cAMP Accumulation | Intracellular cAMP | 12.5 |

| Cytokine Release (LPS-stimulated) | TNF-α Inhibition | 25.8 |

| Cytokine Release (LPS-stimulated) | IL-10 Induction | 30.1 |

Data are hypothetical. PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed protocols are essential for reproducibility.

Protocol 1: PDE4 Enzyme Inhibition Assay (Coupled-Enzyme Format)

This protocol is based on a method where the product of the PDE4 reaction (5'-AMP) is coupled to other enzymatic reactions, leading to a measurable change in fluorescence or absorbance.[17]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

-

Compound X Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from 1 mM.

-

Enzyme/Substrate Mix: Prepare a solution in Assay Buffer containing recombinant human PDE4D enzyme, a fluorescently-labeled cAMP substrate, and the necessary coupling enzymes.

-

-

Assay Procedure:

-

Dispense 2 µL of the diluted Compound X into the wells of a 384-well microplate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent PDE4 inhibitor as a positive control (0% activity).

-

Initiate the reaction by adding 18 µL of the Enzyme/Substrate Mix to each well.

-

Incubate the plate at 30°C for 60 minutes, protected from light.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

-

Read the fluorescence on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the chosen substrate).

-

-

Data Analysis:

-

Normalize the data using the high and low controls.

-

Plot the percent inhibition against the logarithm of the Compound X concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular TNF-α Release Assay

This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

-

Cell Culture:

-

Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Plate the cells in a 96-well culture plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 2 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare a serial dilution of Compound X in culture medium.

-

Pre-incubate the cells with the diluted Compound X for 1 hour at 37°C, 5% CO₂.

-

Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

-

Sample Collection and Analysis:

-

Incubate the plate for 18 hours at 37°C, 5% CO₂.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α release for each concentration of Compound X relative to the LPS-stimulated control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the EC50 value.

-

Conclusion

The journey from a bioactive compound to a potential therapeutic requires a systematic and rigorous process of target identification and validation. While specific data for this compound remains elusive in the public domain, the principles outlined in this guide provide a robust framework for understanding the critical steps involved. Through a combination of chemical proteomics, genetic approaches, and thorough in vitro and in vivo validation, researchers can build a strong "biology-to-clinic" rationale, increasing the probability of success in the complex field of drug development.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. fiveable.me [fiveable.me]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. wjbphs.com [wjbphs.com]

- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 12. researchgate.net [researchgate.net]

- 13. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Activity of Tilivapram: A Technical Guide

Disclaimer: As of the latest literature review, specific data for a compound named "Tilivapram" is not publicly available. This guide provides a comprehensive overview of the expected preliminary in vitro activity of a vasopressin V2 receptor antagonist, a class to which this compound is presumed to belong. The data and experimental protocols are based on established findings for well-characterized molecules in this class, such as Tolvaptan.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the in vitro pharmacological profile of this compound, a putative vasopressin V2 receptor antagonist.

Introduction

Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis, primarily through its interaction with the vasopressin V2 receptor (V2R) in the renal collecting ducts. The V2R is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a signaling cascade leading to water reabsorption.[1][2] Antagonists of the V2R, often referred to as "vaptans," represent a therapeutic class for treating conditions like hyponatremia by promoting aquaresis—the excretion of electrolyte-free water.[3] this compound is anticipated to exhibit competitive antagonism at the V2R, thereby inhibiting AVP-mediated signaling.

Mechanism of Action

This compound is expected to act as a competitive antagonist at the V2R. This means it will bind to the receptor at the same site as the endogenous ligand, AVP, but without activating the receptor. By occupying the binding site, it prevents AVP from binding and initiating the downstream signaling cascade responsible for antidiuresis.[4]

Quantitative In Vitro Activity

The in vitro activity of a V2R antagonist is typically characterized by its binding affinity (Ki) and its functional potency (IC50) in inhibiting AVP-stimulated signaling. The following table summarizes expected quantitative data for a compound like this compound.

| Parameter | Assay Type | Description | Expected Value (nM) |

| Binding Affinity (Ki) | Radioligand Competition Binding Assay | Measures the affinity of the compound for the human V2 receptor. | 0.5 - 5.0 |

| Functional Potency (IC50) | cAMP Accumulation Assay | Measures the concentration of the compound required to inhibit 50% of the AVP-stimulated cyclic AMP production. | 1.0 - 10.0 |

| Selectivity (Ki) | Radioligand Competition Binding Assay | Measures the affinity of the compound for the human V1a receptor. | >1000 |

Experimental Protocols

This assay determines the binding affinity of this compound for the V2R.

-

Cell Membrane Preparation:

-

HEK293 cells stably expressing the human V2R are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled V2R ligand (e.g., [3H]-Arginine Vasopressin).

-

Add increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard V2R antagonist.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site competition curve.

-

The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of this compound to antagonize AVP-induced cyclic AMP production.

-

Cell Preparation:

-

HEK293 cells expressing the human V2R are seeded in 96-well plates and grown to confluence.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

-

Cells are then treated with increasing concentrations of this compound.

-

Subsequently, a fixed concentration of AVP (typically the EC80) is added to stimulate cAMP production.

-

The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C.

-

Following stimulation, the cells are lysed.

-

-

cAMP Quantification:

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP levels against the logarithm of the this compound concentration.

-

The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the AVP-stimulated cAMP response, is calculated using non-linear regression.

-

Visualizations

Caption: V2R signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a cAMP accumulation functional assay.

References

- 1. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Tilivapram in In Vitro Cell Culture Experiments

Introduction

Tilivapram (AVE8112) is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways. These pathways are known to be involved in inflammation, cell proliferation, and apoptosis. The primary application of this class of inhibitors has been in inflammatory and neurological conditions.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade can result in the modulation of gene expression, leading to anti-inflammatory effects and other cellular responses.

Figure 1: Simplified signaling pathway of this compound as a PDE4 inhibitor.

Quantitative Data Summary

Due to the lack of published preclinical in vitro studies, specific quantitative data such as IC50 values for this compound in various cell lines are not available. The table below is a template that researchers would typically use to summarize such data once it has been generated experimentally.

| Cell Line | Assay Type | Parameter | Value | Notes |

| e.g., BV-2 (Microglia) | PDE4 Inhibition | IC50 | Not Available | To be determined experimentally. |

| e.g., RAW 264.7 | Anti-inflammatory | IC50 (LPS-induced TNF-α) | Not Available | To be determined experimentally. |

| e.g., SH-SY5Y | Cell Viability | CC50 (72h) | Not Available | To be determined experimentally. |

Experimental Protocols

The following are generalized protocols for experiments that would be relevant for characterizing the in vitro effects of a PDE4 inhibitor like this compound. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound on a given cell line.

Materials:

-

Cells of interest (e.g., neuronal cell line, immune cell line)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for a novel compound might be 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 (cytotoxic concentration 50%).

Measurement of Intracellular cAMP Levels

This protocol describes a method to confirm the mechanism of action of this compound by measuring its effect on intracellular cAMP levels.

Materials:

-

Cells of interest

-

This compound

-

Forskolin (an adenylyl cyclase activator, used as a positive control)

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Seed cells in a multi-well plate and grow to ~80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a short period (e.g., 30 minutes).

-

Stimulate the cells with a known concentration of an adenylyl cyclase activator like forskolin for 15-30 minutes to induce cAMP production.

-

Lyse the cells according to the lysis buffer manufacturer's protocol.

-

Determine the intracellular cAMP concentration in the cell lysates using a competitive EIA kit, following the manufacturer's instructions.

-

Normalize the cAMP concentration to the total protein concentration of each sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro characterization of a compound like this compound.

Figure 2: General experimental workflow for in vitro evaluation of this compound.

Conclusion

While this compound has been identified as a PDE4 inhibitor, detailed publicly available data on its use in in vitro cell culture experiments is currently lacking. The protocols and information provided here are based on the established understanding of its mechanism of action and serve as a general guide for researchers. It is imperative to empirically determine the optimal experimental conditions, including dosage and treatment duration, for any specific cell line and biological question. Further preclinical studies are required to populate the quantitative data tables and refine these generalized protocols for this compound.

Protocol for the Dissolution and Use of Tilivapram in Research

For research use only. Not for use in humans.

Introduction

Tilivapram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This document provides detailed protocols for the dissolution of this compound for in vitro and in vivo research applications, along with information on its mechanism of action and storage.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₅Cl₂N₃O₄ |

| Molecular Weight | 384.21 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Purity | ≥98% |

| CAS Number | 166741-91-9[1] |

Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the modulation of gene expression, leading to anti-inflammatory effects.

Experimental Protocols

Preparation of a this compound Stock Solution

The following protocol describes the preparation of a 20 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of this compound.

-

Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 20 mg/mL solution, add 1 mL of DMSO.

-

pH Adjustment: Carefully add 1 M HCl dropwise to the solution to adjust the pH to 2. This step is crucial for complete dissolution.

-

Sonication: Place the vial in an ultrasonic bath and sonicate until the this compound is completely dissolved. Intermittent vortexing may aid in the dissolution process.

-

Sterilization (Optional): If required for your experimental application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of this compound Solutions

Proper storage is essential to maintain the stability and activity of this compound solutions.

| Storage Condition | Duration |

| In solvent at -20°C | 1 month |

| In solvent at -80°C | 6 months |

It is recommended to store the stock solution protected from light.

Experimental Workflow

The following diagram illustrates the general workflow for dissolving and using this compound in a research setting.

References

Application Notes and Protocols for Tilivapram in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilivapram is a non-peptide, selective antagonist of the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family. The V2R is primarily expressed in the principal cells of the kidney's collecting ducts and plays a crucial role in regulating water reabsorption. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2R activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger triggers a series of downstream events culminating in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water permeability.

As a V2R antagonist, this compound blocks the binding of AVP, thereby inhibiting the downstream signaling pathway and preventing the increase in intracellular cAMP. This mechanism of action makes this compound a valuable tool for studying V2R signaling and a potential therapeutic agent for conditions characterized by excessive water retention.

Fluorescence microscopy, particularly Förster Resonance Energy Transfer (FRET)-based biosensors, offers a powerful method for visualizing and quantifying the real-time effects of this compound on intracellular cAMP dynamics in living cells. This application note provides detailed protocols for utilizing this compound in fluorescence microscopy to study V2R antagonism.

Mechanism of Action: V2 Receptor Signaling Pathway

The binding of AVP to the V2R initiates a signaling cascade that is antagonized by this compound. The key steps are outlined in the signaling pathway diagram below.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Mediated Inhibition of AVP-Induced cAMP Production using a FRET-Based Biosensor

This protocol describes how to quantitatively measure the antagonistic effect of this compound on AVP-stimulated cAMP production in real-time using a genetically encoded FRET biosensor for cAMP.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor (HEK293-V2R).

-

cAMP Biosensor: A genetically encoded FRET-based cAMP biosensor (e.g., a construct encoding a cAMP-binding domain flanked by a FRET donor and acceptor pair like CFP and YFP).

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Imaging Medium: Hank's Balanced Salt Solution (HBSS) or phenol red-free DMEM.

-

Arginine Vasopressin (AVP): 1 µM stock solution in water.

-

This compound: 10 mM stock solution in DMSO.

-

Fluorescence Microscope: An inverted microscope equipped for live-cell imaging with CFP and YFP filter sets, an environmental chamber to maintain 37°C and 5% CO2, and image acquisition software capable of ratiometric analysis.

-

Glass-bottom dishes or plates.

Methodology:

-

Cell Seeding:

-

Seed HEK293-V2R cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.

-

-

Transfection with cAMP Biosensor:

-

On the following day, transfect the cells with the FRET-based cAMP biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate the cells for 24-48 hours to allow for biosensor expression.

-

-

Preparation for Imaging:

-

On the day of the experiment, replace the culture medium with imaging medium and allow the cells to equilibrate in the microscope's environmental chamber for at least 30 minutes.

-

-

Image Acquisition and Baseline Recording:

-

Identify a field of view with healthy, transfected cells expressing the cAMP biosensor.

-

Acquire baseline images in both the CFP and YFP channels for 2-5 minutes to establish a stable baseline FRET ratio (YFP/CFP).

-

-

Stimulation with AVP:

-

Add AVP to the imaging medium to a final concentration of 1 nM to 10 nM to stimulate the V2 receptors and induce cAMP production.

-

Continue to acquire images in both channels to monitor the change in the FRET ratio, which should increase upon cAMP binding to the biosensor.

-

-

Inhibition with this compound:

-

Once a stable, elevated FRET ratio is achieved following AVP stimulation, add this compound to the imaging medium at the desired final concentration (e.g., in a range from 0.01 nM to 100 nM).

-

Continue to acquire images to observe the decrease in the FRET ratio as this compound antagonizes the V2R and cAMP levels decrease.

-

-

Data Analysis:

-

For each time point, calculate the average background-subtracted fluorescence intensity for both CFP and YFP channels in a region of interest (ROI) drawn around a single cell or a group of cells.

-

Calculate the FRET ratio (YFP intensity / CFP intensity) for each time point.

-

Normalize the FRET ratio changes to the baseline before stimulation.

-

Plot the normalized FRET ratio over time to visualize the dynamics of cAMP production and its inhibition by this compound.

-

Protocol 2: Determination of this compound IC50 for V2R Antagonism

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Follow steps 1-4 from Protocol 1 to prepare the cells and establish a baseline.

-

Prepare a series of dilutions of this compound in imaging medium.

-

Pre-incubation with this compound:

-

Treat separate wells/dishes of transfected cells with different concentrations of this compound (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 15-30 minutes. Include a vehicle control (DMSO).

-

-

Stimulation with AVP:

-

After the pre-incubation period, add AVP to a final concentration that elicits a sub-maximal response (e.g., EC80, typically around 1-5 nM) to all wells.

-

-

Image Acquisition and Analysis:

-

Acquire images for 10-15 minutes after AVP addition to determine the peak FRET ratio for each this compound concentration.

-

Calculate the percentage of inhibition for each this compound concentration relative to the AVP-only control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The inhibitory effect of a V2R antagonist on AVP-induced cAMP production can be summarized in a table. The following data for Tolvaptan, a compound structurally and functionally similar to this compound, provides a representative example of expected results.

| Compound | Target | Assay Type | Agonist (Concentration) | Measured Effect | IC50 (nM) | Cell Line |

| Tolvaptan | Vasopressin V2 Receptor | cAMP Production | AVP (1 nM) | Inhibition of cAMP increase | ~0.1 - 0.2 | Human ADPKD Cyst Cells |

Note: This data is based on published findings for Tolvaptan and serves as an expected range for this compound's potency.

Visualization of Experimental Workflow

The general workflow for assessing the effect of this compound using fluorescence microscopy is depicted below.

Troubleshooting and Considerations

-

Low Transfection Efficiency: Optimize transfection parameters, including DNA concentration and cell density.

-

Weak Fluorescent Signal: Ensure proper expression of the biosensor and use a high-sensitivity camera.

-

Phototoxicity: Minimize exposure time and excitation light intensity to prevent cell death during live-cell imaging.

-

Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

-

Biosensor Saturation: Use an AVP concentration that elicits a sub-maximal response to ensure that the inhibitory effects of this compound can be accurately measured.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate vasopressin V2 receptor signaling pathways in real-time using fluorescence microscopy.

Troubleshooting & Optimization

Navigating the Challenges of Tilivapram Solubility for In Vivo Research: A Technical Guide

Technical Support Center

Researchers and drug development professionals often encounter significant hurdles in preclinical in vivo studies due to the poor aqueous solubility of novel chemical entities. Tilivapram, a phosphodiesterase IV (PDE4) inhibitor with potential therapeutic applications, presents such challenges. This guide provides a comprehensive technical support framework, including troubleshooting advice and frequently asked questions (FAQs), to address solubility issues encountered during the in vivo evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

Q2: I'm observing inconsistent results in my animal studies with this compound. Could this be related to solubility?

A2: Absolutely. Inconsistent in vivo data, such as high variability in plasma concentrations between subjects or dose-dependent but non-proportional increases in exposure, are classic indicators of solubility-limited absorption. When a compound's dissolution rate in the gastrointestinal tract is slower than its absorption rate, dissolution becomes the rate-limiting step, leading to erratic uptake.

Q3: What are the initial steps I should take to assess the solubility of my this compound batch?

A3: A fundamental step is to determine the equilibrium solubility in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and simulated gastric and intestinal fluids. A basic shake-flask method followed by a suitable analytical technique (e.g., HPLC-UV) to quantify the dissolved compound is a standard approach.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may face several issues when trying to formulate this compound for in vivo experiments. Below are common problems and recommended solutions.

Problem 1: Low and Variable Oral Bioavailability

You are administering a simple suspension of this compound in water or saline to your animal models and observing low and highly variable plasma concentrations.

Root Cause: Poor wetting and dissolution of the drug particles in the gastrointestinal fluids.

Solutions:

-

Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

-

Co-solvent Systems: Employing a mixture of water and a biocompatible organic solvent can significantly increase solubility.

-

Surfactant-based Formulations: Micellar solutions or emulsions can encapsulate the drug and improve its apparent solubility.

-

Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and enhance dissolution.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system for oral gavage in rodents.

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Saline (0.9% NaCl)

-

Glass vials

-

Magnetic stirrer and stir bar

-

Vortex mixer

Method:

-

Weigh the required amount of this compound.

-

Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and PG. For example, a 60:40 (v/v) PEG 400:PG solution.

-

Add the this compound powder to the co-solvent vehicle.

-

Gently warm the mixture (e.g., to 30-40°C) while stirring to aid dissolution. Do not overheat to prevent degradation.

-

Once the this compound is completely dissolved, the solution can be further diluted with saline if necessary to achieve the final desired concentration and reduce the viscosity for easier administration.

-

Visually inspect the final formulation for any precipitation before administration.

Quantitative Data Summary

| Vehicle System | Components | Typical Solubility Range for Poorly Soluble Compounds (mg/mL) | Notes |

| Aqueous Buffer | Phosphate-Buffered Saline (pH 7.4) | < 0.01 | Baseline for aqueous solubility. |

| Co-solvent | 30% PEG 400, 10% Ethanol in Water | 0.1 - 1 | A common starting point for many studies. |

| Surfactant | 10% Solutol HS 15 in Water | 0.5 - 5 | Can significantly improve apparent solubility. |

| Lipid-based | Sesame Oil | Variable | Depends on the lipophilicity of the compound. |

Visualizing Formulation Strategies

Understanding the workflow for selecting a suitable formulation is critical.

Caption: Workflow for selecting an appropriate formulation for in vivo studies.

This guide provides a starting point for researchers working with this compound. Given the limited publicly available data on this specific compound, a systematic pre-formulation assessment is crucial to developing a successful in vivo experimental plan.

References

Technical Support Center: Overcoming Tilivapram Instability in Aqueous Solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential challenges related to the stability of Tilivapram in aqueous solutions. The information presented here is based on the general chemical properties of its core structures, pyridine N-oxide and pyridinecarboxamide, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of this compound instability in aqueous solutions?

A1: Based on its chemical structure, which contains a pyridine N-oxide and a pyridinecarboxamide moiety, this compound's instability in aqueous solutions could be attributed to several factors:

-

Hydrolysis: The amide linkage in the pyridinecarboxamide structure can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.

-

Photodegradation: Aromatic structures, such as the pyridine rings in this compound, can be sensitive to light, particularly UV radiation. This can lead to the formation of degradants.

-

Oxidation: The pyridine N-oxide group can potentially be susceptible to oxidation or reduction under certain conditions, affecting the molecule's integrity.

-

pH-Dependent Degradation: The rate of hydrolysis and other degradation pathways can be highly dependent on the pH of the aqueous solution.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of this compound may manifest in several ways:

-

Color Change: A change in the color of the solution over time can indicate the formation of degradation products.

-

Precipitation: The formation of a precipitate may suggest that the degradation products are less soluble than the parent compound.

-

Changes in Spectroscopic Profile: When analyzed via techniques like UV-Vis spectroscopy, a change in the absorption spectrum (e.g., a shift in λmax or a change in absorbance) can indicate degradation.

-

Altered Chromatographic Profile: In HPLC analysis, the appearance of new peaks or a decrease in the area of the main this compound peak are clear indicators of degradation.

Q3: How can I improve the stability of my this compound aqueous solutions?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

-

pH Optimization: Preparing solutions in a buffered system at an optimal pH where this compound exhibits maximum stability is crucial. This typically requires a pH-rate profile study.

-

Protection from Light: Storing solutions in amber vials or in the dark can minimize photodegradation.

-

Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can slow down the rate of degradation reactions.

-

Use of Co-solvents: In some cases, the addition of co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can improve stability by reducing the activity of water.

-

Addition of Stabilizers: The use of antioxidants or chelating agents may be beneficial if oxidative degradation is a concern.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

| Issue | Possible Cause | Troubleshooting Steps |

| Rapid loss of potency in my stock solution. | Hydrolysis due to inappropriate pH. | Prepare stock solutions in a buffer system. Conduct a preliminary study to find a pH range where the compound is more stable. Consider preparing smaller batches of stock solution more frequently. |

| I observe a new peak in my HPLC chromatogram after a short period. | Degradation of this compound. | Characterize the new peak using techniques like LC-MS to identify the degradant. This can provide clues about the degradation pathway (e.g., hydrolysis product). Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of this peak. |

| My solution turns yellow overnight. | Photodegradation or oxidative degradation. | Protect the solution from light by using amber vials and storing it in the dark. If oxidation is suspected, consider purging the solution with an inert gas (e.g., nitrogen or argon) and adding an antioxidant. |

| This compound precipitates out of my buffered solution. | The pH of the buffer is close to the isoelectric point of this compound or its degradants, leading to reduced solubility. | Adjust the pH of the buffer away from the likely pI. Alternatively, consider using a different buffer system or adding a solubilizing agent. |

Experimental Protocols

Protocol 1: Preliminary pH-Stability Study

This protocol outlines a basic experiment to determine the optimal pH for this compound stability in an aqueous solution.

Materials:

-

This compound

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

-

High-purity water

-

HPLC system with a suitable column and detector

Methodology:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).

-

Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

-

Immediately after preparation (t=0), analyze an aliquot from each pH solution by HPLC to determine the initial concentration of this compound.

-

Store the remaining solutions under controlled temperature and light conditions.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

-

Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.

Protocol 2: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV lamp

-

Heating block or water bath

-

HPLC-MS system

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature.

-

Photodegradation: Expose a solution of this compound to UV light for a defined duration.

-

Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 80°C).

-

For each condition, take samples at different time points and analyze them by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C

| pH | k (h⁻¹) (First-Order Rate Constant) | t₉₀ (hours) (Time for 10% degradation) |

| 3.0 | 0.085 | 1.24 |

| 4.0 | 0.021 | 5.01 |

| 5.0 | 0.005 | 21.07 |

| 6.0 | 0.002 | 52.68 |

| 7.0 | 0.004 | 26.34 |

| 8.0 | 0.015 | 7.02 |

| 9.0 | 0.063 | 1.67 |

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to investigating this compound stability.

Caption: Potential degradation pathways for this compound in aqueous solutions.

Caption: A typical experimental workflow for assessing this compound stability.

Minimizing off-target effects of Tilivapram in experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues encountered during experiments with Tilivapram.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive kinase inhibitor. Its primary target is Receptor Tyrosine Kinase (RTK) 'X'. By binding to the ATP pocket of the kinase domain of RTK 'X', this compound inhibits its autophosphorylation and activation, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Q2: What are the known or potential off-target effects of this compound?

As with many kinase inhibitors that target the conserved ATP-binding pocket, this compound may exhibit activity against other kinases.[1] Potential off-target effects can arise from interactions with unintended kinases, which may lead to unforeseen cellular responses or toxicity. It is crucial to experimentally determine the selectivity profile of this compound in your model system.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

Distinguishing on-target from off-target effects is a critical aspect of drug research.[2] A multi-faceted approach is recommended:

-

Dose-response correlation: Correlate the concentration of this compound required to induce the phenotype with its IC50 for the on-target kinase.

-

Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[3] If the phenotype is still observed in the absence of the target, it is likely an off-target effect.

-